BenchChemオンラインストアへようこそ!

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide

Lipophilicity Drug-likeness ADME Predictions

The target compound is a synthetic small-molecule thiazole-sulfonyl-acetamide hybrid (C₁₉H₁₇FN₂O₃S₂; MW 404.5 g/mol). Its architecture combines a 3,4-dimethylphenyl-substituted thiazole core with a 4-fluorophenylsulfonyl acetamide side-chain.

Molecular Formula C19H17FN2O3S2
Molecular Weight 404.47
CAS No. 895470-32-3
Cat. No. B2740550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide
CAS895470-32-3
Molecular FormulaC19H17FN2O3S2
Molecular Weight404.47
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F)C
InChIInChI=1S/C19H17FN2O3S2/c1-12-3-4-14(9-13(12)2)17-10-26-19(21-17)22-18(23)11-27(24,25)16-7-5-15(20)6-8-16/h3-10H,11H2,1-2H3,(H,21,22,23)
InChIKeyOTKCULKBRGAHQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide (CAS 895470-32-3): Procurement-Ready Structural & Physicochemical Baseline


The target compound is a synthetic small-molecule thiazole-sulfonyl-acetamide hybrid (C₁₉H₁₇FN₂O₃S₂; MW 404.5 g/mol) . Its architecture combines a 3,4-dimethylphenyl-substituted thiazole core with a 4-fluorophenylsulfonyl acetamide side-chain . Computed physicochemical descriptors include an XLogP3-AA of 4.5, 1 hydrogen bond donor, 6 hydrogen bond acceptors, and 5 rotatable bonds—properties that place it in favorable chemical space for membrane permeability and target engagement . The compound is commercially available from multiple vendors at ≥95% purity and is supplied as a solid powder soluble in DMSO, making it immediately accessible for in vitro screening campaigns .

Why N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide Cannot Be Generically Substituted: The Case for Precise Aryl Substituent Control


Within the 2-((4-fluorophenyl)sulfonyl)-N-(4-arylthiazol-2-yl)acetamide chemotype, small changes to the 4-aryl substituent on the thiazole ring profoundly alter lipophilicity, electronic character, and steric bulk . For example, replacing the 3,4-dimethylphenyl group with a 4-methoxy-3-methylphenyl analog (CAS 895471-44-0) changes the computed molecular formula from C₁₉H₁₇FN₂O₃S₂ to C₁₉H₁₇FN₂O₄S₂—adding an oxygen atom that increases hydrogen-bond acceptor count and polarity . Such variations, though subtle, can shift LogP by 0.3–0.8 units and alter binding poses in hydrophobic kinase or GPCR pockets, making generic substitution unreliable when structure-activity relationships (SAR) have not been explicitly deconvoluted for the target of interest .

Quantitative Differentiation Evidence: N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide vs. Closest Analogs


Computed Lipophilicity (XLogP3-AA) Advantage Over the 4-Methoxy-3-Methylphenyl Analog for Membrane Permeability

The target compound exhibits a computed XLogP3-AA of 4.5, whereas the closely related analog 2-((4-fluorophenyl)sulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)acetamide (CAS 895471-44-0) is predicted to have a lower XLogP3-AA of approximately 3.8 due to the additional oxygen atom in the methoxy substituent . This 0.7-unit LogP difference suggests that the target compound would partition more favorably into lipid bilayers and may exhibit superior passive membrane permeability, a critical determinant of intracellular target engagement.

Lipophilicity Drug-likeness ADME Predictions

Reduced Hydrogen-Bond Acceptor Count Relative to Methoxy Analog May Decrease Polar Surface Area and Efflux Susceptibility

The target compound contains 6 hydrogen-bond acceptors (HBAs) versus 7 predicted for the 4-methoxy-3-methylphenyl analog (CAS 895471-44-0) . This reduction in HBA count typically correlates with a lower topological polar surface area (tPSA). The target compound’s computed tPSA is approximately 75 Ų, compared to an estimated ~84 Ų for the methoxy analog . A tPSA below 90 Ų is associated with improved oral absorption and reduced susceptibility to P-glycoprotein-mediated efflux, a common liability in cell-based assays.

Polar Surface Area tPSA Efflux Ratio Drug-likeness

Rotatable Bond Count Matches Drug-Like Sweet Spot for Balanced Flexibility and Binding Entropy

The target compound possesses 5 rotatable bonds, a value that falls squarely within the optimal range (≤10) identified by Veber et al. for orally bioavailable drugs . By comparison, larger analogs in the sulfonyl-thiazole acetamide series (e.g., those bearing N,N-diethylsulfonamide tails such as MMV009108, which has 7 rotatable bonds) incur a greater conformational entropy penalty upon binding . Fewer rotatable bonds can translate into improved ligand efficiency and higher probability of achieving target potency with lower molecular weight.

Rotatable bonds Ligand efficiency Bioavailability

High Purity and Consistent Solid-State Form Reduce Batch-to-Batch Variability in Screening Campaigns

Commercial suppliers report a purity specification of ≥95% (typically ≥98% by HPLC) for the target compound, with characterization by ¹H NMR and LCMS . In contrast, the closest analog CAS 895471-44-0 is listed with a purity of only >98% and limited QC documentation, while the antimalarial reference MMV009108 is provided as a solid powder with purity >98% but with batch-specific variability requiring recalculation for stock solution preparation . Consistent high purity across lots minimizes the risk of confounding bioactivity from impurities and ensures reproducible SAR conclusions.

Chemical purity QC consistency Assay reproducibility

Optimal Application Scenarios for N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide Based on Evidence-Based Differentiation


Cell-Based Phenotypic Screening Requiring High Intracellular Exposure

With an XLogP3-AA of 4.5 and tPSA of ~75 Ų, this compound is predicted to permeate cell membranes efficiently while evading P-gp efflux . This profile makes it particularly suitable for cell-based assays (e.g., cancer cell viability, GPCR β-arrestin recruitment) where intracellular target engagement is measured. Procurement teams should prioritize this compound over the more polar methoxy analog (CAS 895471-44-0) when membrane penetration is a known bottleneck in the assay system.

Kinase or GPCR Panel Profiling Where Lipophilic Active Sites Dominate

The 3,4-dimethylphenyl motif provides a sterically compact, electron-donating group that complements hydrophobic kinase hinge regions or GPCR transmembrane pockets . When profiling against a panel of lipid-facing targets, the higher lipophilicity (ΔXLogP3-AA +0.7 vs. methoxy analog) may yield broader hit rates. This compound is recommended as a core scaffold for selectivity profiling across the kinome or aminergic GPCR families.

Lead Optimization Starting Point for Oral Bioavailability Programs

With 5 rotatable bonds and a molecular weight of 404.5 Da, the compound satisfies both Veber and Lipinski rule-of-five criteria . Its balanced flexibility makes it a superior starting point for medicinal chemistry optimization compared to larger thiazole-sulfonamide analogs such as MMV009108 (7 rotatable bonds, MW 415.57). Medicinal chemistry teams can functionalize the acetamide linker or the 4-fluorophenyl ring without breaching drug-like property space.

High-Throughput Screening (HTS) Library Augmentation with Reliable QC Metrics

Multiple vendors supply this compound with consistent ≥95% purity and full spectroscopic characterization (¹H NMR, LCMS) . This reduces the risk of assay interference from impurities. For HTS facilities building diverse thiazole-based libraries, this compound offers a reliable, well-documented entry that minimizes re-testing rates and downstream validation costs.

Quote Request

Request a Quote for N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.